6-Bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4BrN3O |
|---|---|
Molecular Weight |
214.02 g/mol |
IUPAC Name |
6-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C6H4BrN3O/c7-5-1-3-4(2-8-5)10-6(11)9-3/h1-2H,(H2,9,10,11) |
InChI Key |
HFTJMWYBTPVMDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Br)NC(=O)N2 |
Origin of Product |
United States |
Mechanistic Investigations of Synthetic Pathways
Elucidation of Cyclization Mechanisms
The formation of the 1H-imidazo[4,5-c]pyridin-2(3H)-one ring system is generally achieved through the condensation of 3,4-diaminopyridine (B372788) with a one-carbon carbonyl equivalent, such as phosgene, urea (B33335), or carbamate (B1207046) derivatives.
A plausible mechanism for the cyclization using urea is initiated by the nucleophilic attack of one of the amino groups of 3,4-diaminopyridine on a carbonyl carbon of urea. This initial attack forms a tetrahedral intermediate which then eliminates ammonia (B1221849) to yield an N-pyridinylurea intermediate. The subsequent and rate-determining step is an intramolecular cyclization, where the second amino group on the pyridine (B92270) ring attacks the urea carbonyl carbon. This ring-closing step is followed by the elimination of a second molecule of ammonia to afford the stable, fused heterocyclic system.
Alternatively, the synthesis can proceed from a (3-amino-4-pyridinyl)-carbamic acid ester. researchgate.net In this pathway, under acidic conditions (e.g., HBF₄ or H₂SO₄), the carbamate is thermally induced to undergo intramolecular cyclization. researchgate.net The reaction likely proceeds via protonation of the carbamate carbonyl, enhancing its electrophilicity, followed by nucleophilic attack by the adjacent amino group to form a tetrahedral intermediate. Subsequent elimination of the alcohol (from the ester) yields the final imidazo[4,5-c]pyridin-2-one product.
Table 1: Proposed Intermediates in the Cyclization of 3,4-Diaminopyridine with Urea
| Step | Intermediate Name | Structure | Description |
| 1 | N-(4-aminopyridin-3-yl)urea | Formed after the initial nucleophilic attack and elimination of one molecule of ammonia. | |
| 2 | Tetrahedral Intermediate | Formed during the intramolecular ring-closing step before the final elimination. | |
| 3 | 1H-imidazo[4,5-c]pyridin-2(3H)-one | The final product after elimination of a second molecule of ammonia. |
Understanding Regioselectivity in Ring-Forming Reactions
Regioselectivity in the synthesis of imidazopyridinones is a critical consideration. mdpi.com The formation of the desired imidazo[4,5-c] isomer is fundamentally controlled by the choice of the starting material. To produce the [4,5-c] scaffold, 3,4-diaminopyridine is the required precursor. If, for instance, 2,3-diaminopyridine (B105623) were used, the reaction would yield the isomeric imidazo[4,5-b] pyridine system. Therefore, the regiochemical outcome of the core structure is predetermined by the substitution pattern of the diaminopyridine reactant.
While the final product is the same regardless of which amino group on 3,4-diaminopyridine initiates the reaction, the relative nucleophilicity of the two nitrogens can influence the reaction pathway. The amino group at the 3-position is ortho to the ring nitrogen, while the amino group at the 4-position is para. These differing electronic environments may lead to a preferential initial attack, although this does not alter the final regiochemical identity of the fused ring system.
Mechanism of Bromine Incorporation
The introduction of a bromine atom at the C6 position of the 1H-imidazo[4,5-c]pyridin-2(3H)-one core occurs via an electrophilic aromatic substitution (SEAr) reaction. The fused ring system, particularly the imidazole (B134444) moiety, is electron-rich and activates the bicyclic system towards electrophilic attack.
The mechanism involves the generation of an electrophilic bromine species (Br⁺ or a polarized equivalent) from a bromine source like N-bromosuccinimide (NBS) or molecular bromine (Br₂), often in the presence of a Lewis or Brønsted acid. The π-system of the pyridinone ring attacks the electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring system. The final step is the deprotonation of the sigma complex by a weak base (such as the solvent or the counter-ion of the bromine source) to restore aromaticity and yield the 6-bromo product.
The regioselectivity of this bromination is directed by the activating and deactivating effects of the fused rings. The imidazole portion is strongly activating, directing electrophiles to the available positions on the pyridine ring. The C6-position is para to one of the imidazole nitrogens and meta to the other, making it an electronically favorable site for substitution. Mechanistic studies on the bromination of other electron-rich arenes have sometimes indicated that the cleavage of the C-H bond is not the rate-determining step. researchgate.net
Role of Catalysts and Reagents in Reaction Progression
Various catalysts and reagents play pivotal roles in the synthetic sequence.
Cyclization Step:
Acids (Brønsted or Lewis): In methods starting from carbamates or using orthoformates, acids like ytterbium triflate, H₂SO₄, or HBF₄ act as catalysts. researchgate.netnih.gov They activate the carbonyl or orthoformate carbon by protonation, making it more electrophilic and susceptible to nucleophilic attack by the amino groups of the diaminopyridine.
Condensing Agents (Urea, Phosgene, etc.): These reagents serve as the source of the C2 carbonyl carbon in the imidazole ring. Their reactivity is crucial for the initial condensation and subsequent cyclization.
Bromination Step:
Brominating Agents (NBS, Br₂): These reagents are the source of electrophilic bromine. NBS is often preferred for its ease of handling and ability to provide a low, steady concentration of Br₂, minimizing side reactions.
Solvents (Acetic Acid, DMF): Solvents like acetic acid can participate in the reaction, acting as a proton source and a mild base. Dimethylformamide (DMF) is a common polar aprotic solvent used for substitution reactions. nih.gov
Bases (Potassium Carbonate): In subsequent reactions, such as alkylation of the imidazopyridinone core, bases like K₂CO₃ are used to deprotonate the nitrogen atoms, creating nucleophiles for reaction with electrophiles like methyl iodide or acetyl chloride. nih.govnih.gov
Phase-Transfer Catalysts (Tetrabutylammonium bromide): These catalysts are employed in multiphasic reactions, such as N-alkylation, to facilitate the transport of the anionic nucleophile from the solid or aqueous phase to the organic phase where the electrophile resides. nih.govnih.gov
Table 2: Function of Key Reagents and Catalysts
| Reagent/Catalyst | Synthetic Step | Mechanistic Role |
| 3,4-Diaminopyridine | Cyclization | Core precursor providing the aminopyridine backbone. |
| Urea | Cyclization | Provides the C2 carbonyl carbon for the imidazole ring. |
| Ytterbium Triflate | Cyclization | Lewis acid catalyst; activates carbonyl/orthoformate for nucleophilic attack. nih.gov |
| N-Bromosuccinimide (NBS) | Bromination | Electrophilic bromine source. |
| Potassium Carbonate | N-Alkylation | Base; deprotonates NH groups to generate a nucleophile. nih.gov |
| Tetrabutylammonium (B224687) Bromide | N-Alkylation | Phase-transfer catalyst; facilitates transport of anions between phases. nih.gov |
Kinetic Studies of Key Synthetic Steps
Detailed kinetic studies specifically for the synthesis of 6-Bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one are not extensively reported in the public domain. However, the principles of kinetic analysis can be applied to understand the reaction mechanisms more deeply.
For the intramolecular cyclization step, kinetic studies would likely reveal it to be the rate-determining step of the ring-forming sequence. The reaction rate could be monitored by techniques such as HPLC or NMR spectroscopy to determine the order of the reaction with respect to the N-pyridinylurea intermediate. Such studies would help confirm whether the reaction is a unimolecular process as proposed.
For the electrophilic bromination step, kinetic analysis can provide insight into the nature of the rate-determining step. Measurement of the kinetic isotope effect (KIE) by comparing the reaction rates of the parent compound and its deuterated analogue at the C6 position could be informative. A small KIE (kH/kD ≈ 1), as has been observed in some related arene brominations, would suggest that the initial attack of the electrophile is the rate-determining step, rather than the subsequent C-H bond cleavage. researchgate.net Conversely, a large KIE would indicate that C-H bond breaking is involved in the slowest step of the reaction. Rate laws could be determined by measuring the reaction rate's dependence on the concentrations of both the imidazopyridinone substrate and the brominating agent.
Derivatization and Functionalization of the 6 Bromo 1h Imidazo 4,5 C Pyridin 2 3h One Core
N-Alkylation and N-Arylation Reactions
The imidazo[4,5-c]pyridin-2(3H)-one core contains two secondary amine nitrogen atoms, at the N1 and N3 positions, which are susceptible to electrophilic attack. Alkylation and arylation at these positions are common strategies for introducing molecular diversity and modulating the physicochemical properties of the resulting compounds.
The presence of two nucleophilic nitrogen atoms (N1 and N3) means that alkylation or arylation reactions can potentially yield a mixture of products, including N1-substituted, N3-substituted, and N1,N3-disubstituted derivatives. Achieving selective functionalization at one nitrogen atom over the other is a significant synthetic challenge that depends on factors such as the reaction conditions, the nature of the base used for deprotonation, and the steric and electronic properties of the electrophile. The relative acidity of the N-H protons and the nucleophilicity of the corresponding conjugate bases play a crucial role in determining the regiochemical outcome of these reactions.
Phase Transfer Catalysis (PTC) is a highly effective methodology for the N-alkylation of nitrogen-containing heterocycles. crdeepjournal.org This technique facilitates the reaction between a water-soluble (or solid) nucleophile and an organic-soluble electrophile by using a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB). nih.gov In the context of N-alkylating 6-bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one, the process involves the deprotonation of the N-H group by a solid or aqueous base (e.g., NaOH, K₂CO₃). The resulting anion forms an ion pair with the lipophilic cation of the catalyst, which then shuttles the anion into the organic phase where it can react with the alkylating agent (e.g., an alkyl halide). princeton.edu
The advantages of using PTC include the use of mild reaction conditions, high reaction yields, the ability to use inexpensive and simple bases, and operational simplicity, making it a scalable and environmentally friendly approach. univ-amu.frphasetransfer.com
Given the potential for reaction at both N1 and N3 positions, a thorough analysis of the product mixture is essential to determine the regioselectivity of the alkylation reaction. The formation of different regioisomers is a common outcome in the alkylation of related heterocyclic systems. researchgate.net The structural characterization and differentiation of the N1- and N3-alkylated isomers, as well as any disubstituted products, are typically accomplished using a combination of advanced spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and 2D NMR experiments (like HMBC and NOESY), is the primary tool for elucidating the precise location of the newly introduced alkyl or aryl group. In cases where spectroscopic data is ambiguous, single-crystal X-ray diffraction provides definitive structural confirmation.
Transformations Involving the C6-Bromine Substituent
The bromine atom at the C6 position of the pyridine (B92270) ring is a versatile functional handle, enabling a wide array of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. libretexts.org In the this compound system, the pyridine nitrogen atom acts as an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at positions ortho and para to the nitrogen.
This activation makes the displacement of the C6-bromide by strong nucleophiles (such as alkoxides, thiolates, or amines) theoretically possible, typically under forcing conditions like high temperatures. The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govscribd.com However, for many bromo-heterocyclic systems, palladium-catalyzed cross-coupling reactions are often more efficient and proceed under milder conditions.
The C6-bromo substituent is an ideal precursor for various palladium-catalyzed cross-coupling reactions, which are among the most powerful tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.
C–C Bond Formation:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the C6-bromo position with an organoboron reagent, such as an aryl or vinyl boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netmdpi.com It is a highly robust and functional-group-tolerant method for creating new C(sp²)-C(sp²) bonds.
Sonogashira Coupling: This methodology is used to form a C-C bond between the C6-bromo position and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of a base. organic-chemistry.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes.
C–N and C–O Bond Formation:
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the C6-bromo position with a wide range of primary and secondary amines. wikipedia.org The catalytic system consists of a palladium source, a specialized phosphine (B1218219) ligand (e.g., X-Phos), and a base. organic-chemistry.orgbeilstein-journals.org This method is a premier strategy for synthesizing N-aryl and N-heteroaryl amines.
Buchwald-Hartwig Etherification: A variation of the amination reaction, this process allows for the formation of C-O bonds by coupling the C6-bromo position with alcohols or phenols to generate aryl ethers.
The tables below illustrate the potential transformations of the C6-bromo group using these modern cross-coupling methodologies.
| Reaction Name | Coupling Partner | Catalytic System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 6-Aryl/Vinyl Derivative |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 6-Alkynyl Derivative |
| Reaction Name | Coupling Partner | Catalytic System (Typical) | Product Type |
|---|---|---|---|
| Buchwald-Hartwig Amination | Amine (R¹R²NH) | Pd₂(dba)₃, Ligand (e.g., X-Phos), Base (e.g., NaOt-Bu) | 6-Amino Derivative |
| Buchwald-Hartwig Etherification | Alcohol/Phenol (R-OH) | Pd Catalyst, Ligand, Base | 6-Oxy Derivative |
Functional Group Interconversions at Other Positions
The core structure of this compound offers avenues for functionalization beyond the nitrogen atoms of the imidazolidinone ring. The bromine atom at the C6 position of the pyridine ring is a key site for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of substituents and the construction of more complex molecular architectures. These transformations are instrumental in medicinal chemistry for the generation of novel analogs with potentially enhanced biological activities.
The primary strategies for the derivatization at the C6 position involve well-established palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are widely employed for their high efficiency, functional group tolerance, and the ability to form carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C6 position. The general applicability of this reaction to bromo-substituted pyridine derivatives is well-documented. researchgate.netresearchgate.net
The reaction typically involves the use of a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, a phosphine ligand, and a base such as sodium carbonate or potassium phosphate. The choice of ligand can be crucial for the reaction's success and can influence the reaction conditions and yields.
| Starting Material | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product |
|---|---|---|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-Aryl-2-methylpyridin-3-amine derivatives |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd/C | Na₂CO₃ | iPrOH/H₂O | 2-(4-Methoxyphenyl)pyridine |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl-boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines. mdpi.com |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov For the this compound scaffold, Sonogashira coupling provides a direct route to the synthesis of 6-alkynyl derivatives. These derivatives can serve as valuable intermediates for further transformations or as final products with specific biological targets. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org
| Starting Material | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|---|
| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | CuI | Triethylamine or Diisopropylamine | THF or DMF | Aryl-Alkyne |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would allow for the introduction of a wide variety of primary and secondary amines at the C6 position of the this compound core, leading to a library of 6-amino derivatives. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base, such as sodium tert-butoxide. The development of various generations of catalysts and ligands has significantly expanded the scope and utility of this transformation. wikipedia.org
| Component | Examples | Function |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Amine | Primary or secondary amines, anilines, heterocycles | Nucleophilic partner |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Active catalyst precursor |
| Ligand | X-Phos, BINAP, DPPF | Stabilizes the catalyst and facilitates the reaction cycle |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Promotes the formation of the active amine nucleophile |
These palladium-catalyzed cross-coupling reactions represent a cornerstone in the synthetic strategies for the functionalization of the 6-bromo position on the 1H-imidazo[4,5-c]pyridin-2(3H)-one scaffold, providing access to a vast chemical space for the development of new chemical entities.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to fully characterize the structure of 6-Bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one.
The ¹H NMR spectrum is used to identify the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show four distinct signals. The two protons on the pyridine (B92270) ring, H-5 and H-7, would appear as doublets due to coupling with each other. Based on data from similar substituted imidazo[4,5-c]pyridin-2-one cores, these aromatic protons are expected in the range of δ 6.5-8.0 ppm. nih.gov The two N-H protons of the imidazole (B134444) ring are expected to appear as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-5 | 7.5 - 8.0 | d (doublet) |
| H-7 | 6.5 - 7.0 | d (doublet) |
| N1-H | 10.0 - 12.0 | br s (broad singlet) |
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The structure of this compound contains six unique carbon atoms. The carbonyl carbon (C-2) is expected to resonate significantly downfield, typically in the δ 150-155 ppm range for this type of heterocyclic system. nih.gov The bromine-substituted carbon (C-6) would be found at approximately δ 115-125 ppm. The remaining four aromatic carbons (C-4, C-5, C-7, C-7a) are predicted to appear in the δ 95-145 ppm range.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 152.0 - 155.0 |
| C-4 | 140.0 - 145.0 |
| C-5 | 125.0 - 130.0 |
| C-6 | 115.0 - 125.0 |
| C-7 | 95.0 - 105.0 |
To confirm the assignments from 1D NMR and piece together the molecular structure, a suite of 2D NMR experiments is indispensable. acs.org
COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the H-5 and H-7 protons, confirming their scalar coupling and adjacency on the pyridine ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. It would show correlations between the H-5 signal and the C-5 signal, and between the H-7 signal and the C-7 signal, allowing for the unambiguous assignment of these specific carbons.
H-5 correlating to C-4, C-7, and C-7a.
H-7 correlating to C-5, C-6, and C-7a.
The N-H protons correlating to adjacent carbons (C-2, C-4, C-7a), confirming the structure of the imidazolone (B8795221) ring and its fusion to the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could show correlations between the N1-H proton and the H-7 proton, helping to confirm the regiochemistry of the fused system.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of the compound is C₆H₄BrN₃O.
The high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity ([M+H]⁺ and [M+H+2]⁺) separated by two mass units.
Calculated Exact Mass [M+H]⁺ for C₆H₅⁷⁹BrN₃O⁺: 213.9616
Calculated Exact Mass [M+H]⁺ for C₆H₅⁸¹BrN₃O⁺: 215.9595
The fragmentation pattern in tandem MS (MS/MS) would likely involve initial losses of small, stable molecules. Common fragmentation pathways for related imidazopyridine structures include the loss of carbon monoxide (CO) from the imidazolone ring, followed by subsequent cleavages of the heterocyclic core. nih.gov
Predicted Mass Spectrometry Data
| Ion | m/z (for ⁷⁹Br / ⁸¹Br) | Description |
|---|---|---|
| [M+H]⁺ | 213.96 / 215.96 | Molecular Ion |
| [M+H-CO]⁺ | 185.97 / 187.97 | Loss of Carbon Monoxide |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to the N-H and C=O bonds.
Predicted IR Absorption Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H stretch | 3300 - 3100 (broad) | Amide/imidazole N-H bonds |
| C=O stretch | 1720 - 1680 (strong) | Amide carbonyl (lactam) |
| C=N / C=C stretch | 1620 - 1450 | Aromatic ring vibrations |
| C-N stretch | 1350 - 1200 | Amide and imidazole C-N bonds |
Single Crystal X-ray Diffraction (SCXRD) Analysis
Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural proof by mapping the precise atomic positions in the solid state. While no crystal structure for this compound is currently available in the public domain, analysis of related structures like 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one reveals important expected features. nih.gov
An SCXRD analysis would be expected to confirm:
Planarity: The fused imidazo[4,5-c]pyridine ring system would be largely planar. nih.govnih.gov
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the covalent structure.
Intermolecular Interactions: In the solid state, the molecules are expected to form extensive networks of intermolecular hydrogen bonds. Specifically, the N-H groups acting as hydrogen bond donors and the carbonyl oxygen (C=O) acting as a hydrogen bond acceptor would likely lead to the formation of hydrogen-bonded dimers or extended chains, which dictates the crystal packing. nih.gov
Determination of Molecular Conformation and Planarity
The determination of molecular conformation involves identifying the spatial arrangement of atoms in a molecule. For heterocyclic systems like this compound, a key aspect of this analysis is the planarity of the fused ring system. A planar conformation can have significant implications for the molecule's electronic properties and its ability to participate in intermolecular interactions, such as pi-stacking.
Typically, X-ray crystallography is the definitive method for determining planarity. This technique would provide the coordinates of each atom, allowing for the calculation of the mean plane of the imidazo[4,5-c]pyridine core. Deviations of individual atoms from this plane would quantify the degree of planarity. In the absence of experimental crystallographic data for this compound, a definitive statement on its molecular conformation and planarity cannot be made. Computational chemistry methods, such as Density Functional Theory (DFT), could provide a theoretical prediction of the molecule's preferred conformation, but such studies for this specific compound were not identified in the searched literature.
Analysis of Bond Lengths and Angles
The precise measurement of bond lengths and angles is crucial for a complete structural description of a molecule. These parameters, determined with high precision by single-crystal X-ray diffraction, provide insight into the bonding characteristics, hybridization of atoms, and steric strain within the molecule. For instance, the bond lengths within the pyridine and imidazole rings would indicate the degree of aromaticity and electron delocalization. The carbon-bromine and carbon-oxygen bond lengths are also key indicators of the electronic environment of these functional groups.
A comprehensive analysis would involve compiling these values into a data table for clarity. However, as no published crystallographic studies for this compound are available, specific, experimentally determined bond lengths and angles cannot be provided.
Table 1: Hypothetical Bond Length Data for this compound (Note: This table is for illustrative purposes only, as no experimental data is available.)
| Bond | Expected Length (Å) |
|---|---|
| C-Br | Data Not Available |
| N-C (imidazole) | Data Not Available |
| C=O | Data Not Available |
| C-C (pyridine) | Data Not Available |
| C-N (pyridine) | Data Not Available |
Table 2: Hypothetical Bond Angle Data for this compound (Note: This table is for illustrative purposes only, as no experimental data is available.)
| Angle | Expected Value (°) |
|---|---|
| C-N-C (imidazole) | Data Not Available |
| N-C=O | Data Not Available |
| C-C-Br | Data Not Available |
| C-N-C (pyridine) | Data Not Available |
Investigation of Torsion Angles and Molecular Geometry
Table 3: Hypothetical Torsion Angle Data for this compound (Note: This table is for illustrative purposes only, as no experimental data is available.)
| Atoms (A-B-C-D) | Expected Angle (°) |
|---|---|
| N-C-C-N (ring junction) | Data Not Available |
| C-C-C-Br | Data Not Available |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry for predicting a wide range of molecular properties.
Geometry Optimization and Conformational Analysis
This subsection would typically present the optimized molecular structure of 6-Bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one, including key bond lengths, bond angles, and dihedral angles. Conformational analysis would identify the most stable three-dimensional arrangement of the atoms.
No published data is available for the optimized geometry or conformational landscape of this compound.
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability.
Specific energy values for the HOMO, LUMO, and the resulting energy gap for this compound have not been reported in the literature.
Calculation of Spectroscopic Parameters (NMR Chemical Shifts)
DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C), which are invaluable for the structural elucidation and characterization of compounds.
There are no publicly available calculated NMR chemical shifts for this compound.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. Red regions indicate negative potential (electron-rich), while blue regions indicate positive potential (electron-poor).
An MEP map and its corresponding analysis for predicting the reactive sites of this compound are not available in the current body of scientific literature.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural features with its chemical reactivity. These models are used to predict the reactivity of new or untested compounds.
No QSRR studies focusing on or including this compound have been identified.
Intermolecular Interaction Analysis in Crystal Packing
This analysis, often aided by techniques like Hirshfeld surface analysis, investigates the non-covalent interactions (such as hydrogen bonding and van der Waals forces) that govern how molecules arrange themselves in a crystal lattice. These interactions are fundamental to the solid-state properties of a compound.
As no crystal structure has been published for this compound, a computational analysis of its intermolecular interactions and crystal packing is not possible.
Due to a lack of specific research data on the computational and theoretical chemistry of this compound, a detailed article on its Hirshfeld surface analysis, hydrogen bonding network, and π-stacking interactions cannot be provided at this time.
Extensive searches for dedicated studies on this particular compound did not yield the specific computational analyses required to fulfill the article outline. The available scientific literature focuses on related but structurally distinct derivatives, and extrapolating findings from those compounds would not be scientifically accurate or adhere to the strict focus on this compound.
Further computational and theoretical research is needed to elucidate the specific intermolecular interactions and crystal packing behavior of this compound.
Emerging Research Directions and Future Prospects
Development of Novel and Sustainable Synthetic Routes
The demand for environmentally benign and efficient chemical processes has driven the development of novel synthetic methodologies for heterocyclic compounds. Research into the synthesis of the imidazo[4,5-c]pyridine core and its derivatives is increasingly focused on green chemistry principles, such as microwave-assisted synthesis, one-pot sequential reactions, and the use of eco-friendly solvents. rsc.orgnih.gov
An exemplary modern approach involves the use of microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govacs.org For instance, an expeditious microwave-assisted, one-pot sequential protocol has been developed to synthesize pyrido-fused imidazo[4,5-c]quinolines. rsc.org This strategy employs low-cost reagents and a green solvent, highlighting a sustainable pathway to complex molecules built upon the imidazo[4,5-c]pyridine framework. rsc.org Such methods often involve multicomponent reactions, which enhance efficiency by forming several chemical bonds in a single operation, thereby reducing waste and energy consumption. mdpi.com
| Parameter | Conventional Methods | Novel/Sustainable Methods | Reference |
|---|---|---|---|
| Heating | Standard reflux/convection heating | Microwave irradiation | rsc.orgacs.org |
| Reaction Time | Hours to days | Minutes to hours | nih.gov |
| Process | Multi-step, with isolation of intermediates | One-pot, sequential, or multicomponent reactions | rsc.orgmdpi.com |
| Solvents | Often relies on volatile organic compounds (VOCs) | Emphasis on green solvents (e.g., water, ethanol) | rsc.org |
| Efficiency | Moderate yields, higher waste generation | Often higher yields, improved atom economy | nih.gov |
Advanced Computational Modeling for Property Prediction and Mechanism Understanding
Computational chemistry provides powerful tools for predicting the molecular properties and understanding the behavior of complex organic molecules. For the imidazo[4,5-c]pyridine system, Density Functional Theory (DFT) calculations have been employed to analyze its structural and vibrational properties. nih.gov
A study on the parent compound, 1H-imidazo[4,5-c]pyridine, utilized DFT calculations with the B3LYP correlation functional and a 6-311G(2d,2p) basis set. nih.gov This analysis elucidated the molecule's geometric structure and vibrational modes. nih.gov Furthermore, computational methods like the Natural Bond Orbital (NBO) approach have been used to analyze the stability of dimeric forms of the molecule, which are stabilized by intermolecular N-H···N hydrogen bonds. nih.gov Such computational insights are invaluable for predicting how 6-Bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one might interact with biological targets or other molecules, guiding the design of new derivatives with specific properties. While detailed studies on the 6-bromo derivative are less common, similar DFT and Monte Carlo simulations have been applied to the isomeric imidazo[4,5-b]pyridine system to investigate global and local reactivities and predict their potential as corrosion inhibitors. research-nexus.net
Exploration of Unconventional Reactivity Patterns
The structure of this compound features two key reactive sites: the bromine atom on the pyridine (B92270) ring and the lactam functionality within the fused imidazole (B134444) ring. The exploration of its reactivity centers on leveraging these sites for selective chemical transformations.
The bromine atom at the C6 position is a prime handle for palladium-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura coupling, which have been successfully applied to related 6-bromo-imidazo[4,5-b]pyridines, could be used to introduce new carbon-carbon bonds. nih.gov This allows for the attachment of various aryl or alkyl groups, creating diverse libraries of compounds from a single intermediate. nih.govacs.org
The lactam portion of the molecule, with its N-H groups, is amenable to reactions such as N-alkylation and N-acylation. Studies on the isomeric 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one have demonstrated straightforward methylation and benzylation at the nitrogen positions. nih.govnih.gov This reactivity allows for the modulation of the compound's steric and electronic properties, which is crucial for tuning its biological activity. The ability to selectively functionalize either the bromine-substituted ring or the lactam nitrogen atoms offers a rich field for exploring the synthesis of novel and complex chemical architectures.
Role of this compound as a Synthetic Intermediate for Complex Chemical Structures
The imidazo[4,5-c]pyridin-2-one scaffold is a "privileged structure" in medicinal chemistry, serving as the foundation for compounds targeting a range of diseases. The 6-bromo derivative is particularly valuable as a synthetic intermediate because the bromine atom provides a reliable anchor point for building molecular complexity.
Research has shown that this core structure is integral to the development of highly selective kinase inhibitors. For example, it has been used to create potent inhibitors of DNA-dependent protein kinase (DNA-PK), which act as radiosensitizers in cancer therapy. nih.gov Similarly, new series of imidazo[4,5-c]pyridin-2-one derivatives have been designed and synthesized as inhibitors of Src family kinases (SFKs) for the potential treatment of glioblastoma. nih.gov
Beyond oncology, this scaffold has been employed to synthesize dual-activity compounds, such as angiotensin II type 1 (AT1) receptor antagonists that are also partial agonists for peroxisome proliferator-activated receptor-γ (PPARγ). nih.gov It has also been used as the starting point for developing novel antimycobacterial agents against Mycobacterium tuberculosis. rsc.org In these syntheses, the this compound intermediate allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
| Target Molecule Class | Therapeutic Target/Application | Role of the Scaffold | Reference |
|---|---|---|---|
| Kinase Inhibitors | DNA-Dependent Protein Kinase (DNA-PK) | Core structure for developing radiosensitizers for cancer treatment. | nih.gov |
| Kinase Inhibitors | Src Family Kinases (SFKs) | Central scaffold for designing novel inhibitors against glioblastoma. | nih.gov |
| Dual-Activity Agents | AT1 Receptor / PPARγ | Template for creating dual receptor antagonists and partial agonists. | nih.gov |
| Antimycobacterial Agents | Mycobacterium tuberculosis | Foundation for synthesizing novel compounds with antitubercular activity. | rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
